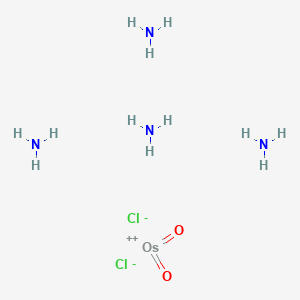
Acetylcholine-1,1,2,2-D4 chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylcholine-1,1,2,2-D4 Chloride is a stable cholinergic agonist with muscarinic and nicotinic actions . It is available as white or off-white hygroscopic crystals, or as a crystalline powder .
Synthesis Analysis
The synthesis of Acetylcholine-1,1,2,2-D4 Chloride involves the combination of two constituents, choline, and an acetyl group, the latter derived from the coenzyme acetyl-CoA . Choline is naturally present in foods such as egg yolks, liver, seeds of various vegetables, and legumes. Choline is also produced by the liver natively .Molecular Structure Analysis
The molecular formula of Acetylcholine-1,1,2,2-D4 Chloride is C7H16ClNO2 . The molecular weight is 185.68 g/mol .Chemical Reactions Analysis
When the muscarinic receptor is bound by acetylcholine, it will change its conformation, causing the α subunit to release the natively bound guanosine diphosphate molecule (GDP) and trade it for guanosine triphosphate (GTP) .Physical And Chemical Properties Analysis
Acetylcholine-1,1,2,2-D4 Chloride is hygroscopic in nature and is highly soluble in water, alcohol, propylene glycol, and chloroform .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of Acetylcholine-1,1,2,2-D4 chloride:
Neurotransmitter Quantification
Acetylcholine-1,1,2,2-D4 chloride is used as an internal standard in LC-MS/MS-based methods for the simultaneous quantification of neurotransmitters like dopamine (DA), serotonin (SRT), gamma-aminobutyric acid (GABA), and acetylcholine (ACh) in model organisms such as C. elegans .
Cholinergic System Studies
This compound is crucial for studying the cholinergic system in both vertebrates and invertebrates due to its role in many biological processes. Disturbances in acetylcholine transmission are closely related to neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Analytical Profiling
In analytical chemistry, Acetylcholine-1,1,2,2-D4 chloride serves as an analytical profile standard for measuring acetylcholine levels in various mediums using techniques like reversed-phase ion-pair chromatography combined with electrospray ionization on quadrupole ion trap instruments .
Brain Microdialysates Measurement
It is also used in the measurement of acetylcholine in rat brain microdialysates by LC-MS/MS methods, which is vital for understanding neurotransmitter dynamics in live brain tissues .
Mecanismo De Acción
Direcciones Futuras
Research on the physiological and pathological roles and the tracking of the concentration changes of Acetylcholine-1,1,2,2-D4 Chloride in vivo are significant to the prevention and treatment of many kinds of nervous system diseases, such as Alzheimer’s disease, Parkinson’s disease, Myasthenia gravis and so on . The latest research and related applications of the optical and electrochemical biosensors are described, and the future development directions and challenges are prospected .
Propiedades
IUPAC Name |
(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGOREOARAHOCO-NXMSQKFDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylcholine-1,1,2,2-D4 chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-[4-(5-Acetamido-2-methoxyphenoxy)phenyl]acetamide](/img/structure/B580198.png)
![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)

![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)